molecular formula C12H14N4O B2797041 1-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1234943-20-4

1-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2797041
CAS No.: 1234943-20-4
M. Wt: 230.271
InChI Key: BCAPUVQTKAGDCG-UHFFFAOYSA-N
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Description

1-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, belonging to the 1,2,3-triazole-4-carboxamide class. This scaffold is recognized for its metabolic stability and ability to participate in key molecular interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets . Researchers value this pharmacophore for its potential across multiple therapeutic areas. Compounds within this chemical class have been investigated as potent and selective inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that regulates drug metabolism genes . Inhibiting PXR is a promising strategy for preventing adverse drug-drug interactions and improving therapeutic efficacy. Furthermore, 1,2,3-triazole-4-carboxamides have demonstrated considerable promise in antimicrobial research, showing potent effects against pathogens like Staphylococcus aureus . The 1,2,3-triazole core also serves as a valuable amide bioisostere in probe and drug design, offering improved physicochemical properties and metabolic stability over traditional amide bonds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-N-(1-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9(10-6-4-3-5-7-10)13-12(17)11-8-16(2)15-14-11/h3-9H,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAPUVQTKAGDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.

  • Step 1: Synthesis of Azide Intermediate

    • React 1-phenylethylamine with sodium azide in the presence of a suitable solvent (e.g., dimethylformamide) to form the azide intermediate.
    • Reaction conditions: Room temperature, stirring for several hours.
  • Step 2: Cycloaddition Reaction

    • Combine the azide intermediate with an alkyne (e.g., propargylamine) in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate).
    • Reaction conditions: Room temperature, stirring for several hours.
  • Step 3: Formation of Carboxamide

    • React the resulting triazole with methyl isocyanate to form the final product, this compound.
    • Reaction conditions: Room temperature, stirring for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent, low temperature.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); reaction conditionssolvent choice (e.g., dichloromethane), temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.

Scientific Research Applications

Biological Activities

1-Methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide exhibits a range of biological activities due to the presence of the triazole ring. Research indicates that compounds in this class can demonstrate:

  • Anticancer Activity : Several studies have shown that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, triazole-containing compounds have been identified as inhibitors of various kinases involved in cancer progression .
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains and fungi. The triazole moiety is known for its ability to disrupt microbial cell membranes and inhibit essential enzymes .
  • Neuroprotective Effects : Some derivatives of triazoles have been investigated for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes .

Applications in Drug Development

The unique structure of this compound makes it a valuable candidate for drug development. Its ability to modulate biological targets effectively positions it as a lead compound in:

Anticancer Drugs

Research has focused on modifying the structure to enhance its potency against specific cancer types. For example, derivatives have been synthesized that target the c-Met protein kinase pathway, which is crucial in several cancers .

Antimicrobial Agents

Given the rise of antibiotic resistance, compounds like this compound are being explored as alternatives to traditional antibiotics due to their broad-spectrum activity against resistant strains .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives:

  • Cancer Treatment : A study demonstrated that a derivative of this compound exhibited significant cytotoxic effects on breast cancer cells while sparing normal cells. This selectivity suggests potential for further development into a therapeutic agent .
  • Antimicrobial Efficacy : In vitro studies showed that the compound displayed potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

  • The 1-phenylethyl group in the target compound may confer moderate lipophilicity compared to Rufinamide’s fluorobenzyl group, which balances solubility and membrane permeability .
  • The absence of a 5-amino group (as in ) could reduce β-turn mimetic activity but may improve metabolic stability.

Antimicrobial Activity

  • 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide: Inhibits the bacterial SOS response by disrupting RecA*-mediated LexA cleavage, with low cytotoxicity .
  • Rufinamide: No direct antimicrobial activity reported but serves as a benchmark for triazole-carboxamide pharmacokinetics .

Anticancer Activity

  • 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Shows potent antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%) .
  • Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate: Inhibits B-Raf kinase, a key target in melanoma .

Comparison : The target compound’s phenylethyl group lacks electron-withdrawing substituents (e.g., Cl, F), which are critical for anticancer activity in analogs . This suggests its activity, if any, may differ in mechanism or potency.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The phenylethyl group (logP ~2.5 estimated) may render the target compound less hydrophilic than the 5-amino analogs (logP ~1.8) but more than Rufinamide (logP ~2.1) .
  • Metabolic Stability : Fluorination in Rufinamide reduces cytochrome P450-mediated metabolism, a feature absent in the target compound .

Biological Activity

1-Methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves the use of triazole derivatives as starting materials. The method often includes nucleophilic substitution reactions and protection/deprotection strategies to yield the desired compound with high purity and yield. Recent advancements in synthetic methodologies have improved the efficiency and selectivity of producing triazole derivatives, which are crucial for their biological evaluation .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole compounds. For instance, derivatives of 1H-1,2,3-triazole have shown significant inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In a comparative study, certain synthesized triazole compounds demonstrated higher antibacterial efficacy than standard antibiotics like metronidazole .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
5bE. coli15
5cS. aureus18
ParentMetronidazole12

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, compounds containing the triazole moiety have been evaluated for their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and HepG2, indicating potent antiproliferative effects .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)MechanismReference
Compound 9MCF-71.1TS inhibition
Compound 10HepG21.4TS inhibition
DoxorubicinMCF-75.0DNA intercalation

The biological activity of this compound is believed to involve several mechanisms:

  • Thymidylate Synthase Inhibition : The compound's ability to inhibit TS disrupts DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis.
  • Disruption of Cell Membranes : The antimicrobial properties may arise from the compound's interaction with bacterial cell membranes, causing permeability changes and ultimately cell death.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives that included the target compound. These studies demonstrated that modifications on the phenyl ring significantly influenced both antimicrobial and anticancer activities. The optimal substituents were identified through structure-activity relationship (SAR) analyses.

Q & A

Q. What are the standard synthetic protocols for 1-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole-carboxamide derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. For example, similar compounds are synthesized via:

  • Step 1: Formation of the triazole ring using Cu(I) catalysts in a "click" reaction between an azide and alkyne .
  • Step 2: Substitution of the triazole with a methyl group and subsequent coupling with 1-phenylethylamine via carbodiimide-mediated amidation . Reaction monitoring employs TLC and characterization via 1H^1H-NMR and HRMS .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key techniques include:

  • 1H^1H- and 13C^{13}C-NMR: To confirm substituent positions and carboxamide linkage (e.g., carbonyl resonance at ~165–170 ppm) .
  • Mass Spectrometry (HRMS): For molecular ion validation and fragmentation pattern analysis .
  • IR Spectroscopy: To identify carbonyl (C=O, ~1680 cm1^{-1}) and triazole ring vibrations .

Q. What preliminary biological assays are recommended for screening its bioactivity?

Standard assays for triazole derivatives include:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition: Fluorescence-based assays targeting enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE) .

Advanced Research Questions

Q. How can substituent effects on the triazole ring influence bioactivity?

Structural variations (e.g., methyl vs. chlorophenyl groups) alter lipophilicity, hydrogen bonding, and steric interactions with targets. For example:

  • Methyl Group (C-1): Enhances metabolic stability but may reduce binding affinity compared to bulkier substituents .
  • Phenylethyl Amide (N-Substituent): Modulates membrane permeability and target selectivity (e.g., CNS penetration vs. peripheral action) . Methodology: Comparative SAR studies using analogs with systematic substituent changes, analyzed via molecular docking and free-energy calculations .

Q. What strategies resolve contradictions in reported bioactivity data across similar triazole derivatives?

Discrepancies often arise from:

  • Assay Variability: Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting cytotoxicity) .
  • Structural Nuances: Minor substituent changes (e.g., ortho vs. para substituents) drastically altering target interactions . Resolution: Meta-analysis of published data with standardized protocols and molecular dynamics simulations to identify critical binding motifs .

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